N,N-diethyl-6-methoxynaphthalene-1-carboxamide
Description
N,N-Diethyl-6-methoxynaphthalene-1-carboxamide (CAS: 114326-25-9) is a synthetic organic compound characterized by a naphthalene backbone substituted with a methoxy group at position 6 and a diethylcarboxamide group at position 1. Its molecular formula is $ \text{C}{17}\text{H}{21}\text{NO}_2 $, with a molecular weight of 271.36 g/mol. The compound is primarily used for industrial applications, though specific biological or pharmacological activities remain underexplored in publicly available literature .
Properties
CAS No. |
114326-25-9 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N,N-diethyl-6-methoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C16H19NO2/c1-4-17(5-2)16(18)15-8-6-7-12-11-13(19-3)9-10-14(12)15/h6-11H,4-5H2,1-3H3 |
InChI Key |
MGRIJVOILNGBCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6-methoxynaphthalene-1-carboxamide typically involves the reaction of 6-methoxy-1-naphthoic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-6-methoxynaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Oxidation: Formation of 6-hydroxy-1-naphthoic acid derivatives.
Reduction: Formation of N,N-diethyl-6-methoxynaphthylamine.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
N,N-diethyl-6-methoxynaphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-6-methoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Biological Activity
N,N-diethyl-6-methoxynaphthalene-1-carboxamide is a compound belonging to the class of naphthalene derivatives. Its biological activity has garnered interest due to its potential therapeutic applications and mechanisms of action. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms, and relevant case studies.
- Molecular Formula : C15H17NO2
- Molecular Weight : 245.30 g/mol
- Structure : The compound features a naphthalene ring substituted with a methoxy group and an amide functional group.
This compound exerts its biological effects primarily through the inhibition of specific enzymes and pathways involved in inflammation and cancer progression. Research indicates that similar naphthalene derivatives can modulate cyclooxygenase (COX) activity and affect the arachidonic acid pathway, leading to anti-inflammatory effects .
Pharmacological Effects
- Anti-inflammatory Activity :
-
Anticancer Properties :
- Naphthalene derivatives are known for their ability to inhibit various cancer cell lines. Studies suggest that this compound may exhibit cytotoxic effects against certain cancer cells by inducing apoptosis and inhibiting cell proliferation.
-
Enzyme Inhibition :
- Preliminary data indicates that this compound may inhibit aldo-keto reductases (AKR), particularly AKR1C3, which is implicated in steroid metabolism and cancer progression. The IC50 values for related compounds suggest that modifications in the naphthalene structure can enhance selectivity and potency against these enzymes .
Study on Anti-inflammatory Effects
A study conducted on various naphthalene derivatives, including this compound, demonstrated significant inhibition of COX enzymes in vitro. The results indicated that the compound could reduce inflammation markers in human cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Anticancer Activity Assessment
In another investigation, this compound was tested against several human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with notable effects observed in breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
